molecular formula C26H22N2O5 B4056386 benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4056386
M. Wt: 442.5 g/mol
InChI Key: BPDBCULMCXDFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.15287181 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives are synthesized through various chemical reactions, highlighting their versatility in organic synthesis. For instance, the Biginelli three-component cyclocondensation reaction is a notable method, which involves catalysts like SiCl4 to yield pyrimidine derivatives with potential antioxidant and radioprotective activities when tested in vitro and in vivo using models like Drosophila melanogaster (B. J. Mohan et al., 2014). Another approach involves hydrogenolysis and hydrolysis reactions to obtain tetrahydro-6-methyl and 6-phenyl-2-oxopyrimidine-5-carboxylic acids, demonstrating the chemical flexibility and reactivity of pyrimidine carboxylates (G. Zigeuner et al., 1976).

Antioxidant and Anti-inflammatory Activities

Several studies have explored the biological activities of pyrimidine derivatives. For example, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown to exhibit moderate anti-inflammatory activity, comparable to standard drugs like indomethacin, at certain dosage levels (B. Tozkoparan et al., 1999). This suggests the potential of pyrimidine derivatives in developing new anti-inflammatory agents.

Radiotracer Applications

In the field of agricultural chemistry, pyrimidine derivatives like ZJ0273 have been labeled with tritium and carbon-14 to study the metabolism, mode of action, environmental behavior, and fate of herbicidal compounds. This research is vital for understanding the environmental impact and efficacy of herbicides (Zheng-Min Yang et al., 2008).

Liquid Crystal Properties

Pyrimidinecarboxylates with lateral substitutions have been synthesized and their liquid crystal properties examined. The presence of methyl and methoxy groups in the lateral position of the molecule resulted in nematic liquid crystals with a mesophase range of 30-50°C, while 4-hydroxy derivatives showed smectic liquid crystal properties. This highlights the application of pyrimidine derivatives in materials science, particularly in the development of liquid crystal displays (M. A. Mikhaleva, 2003).

Properties

IUPAC Name

benzyl 4-(4-benzoyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-17-22(25(30)32-16-18-8-4-2-5-9-18)23(28-26(31)27-17)19-12-14-21(15-13-19)33-24(29)20-10-6-3-7-11-20/h2-15,23H,16H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDBCULMCXDFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.